molecular formula C24H15BrN2O3S B10865901 (2E)-3-(4-bromophenyl)-N-[(9,10-dioxo-9,10-dihydroanthracen-2-yl)carbamothioyl]prop-2-enamide

(2E)-3-(4-bromophenyl)-N-[(9,10-dioxo-9,10-dihydroanthracen-2-yl)carbamothioyl]prop-2-enamide

Cat. No.: B10865901
M. Wt: 491.4 g/mol
InChI Key: UEOHOUABAILIEY-KPKJPENVSA-N
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Description

(2E)-3-(4-bromophenyl)-N-[(9,10-dioxo-9,10-dihydroanthracen-2-yl)carbamothioyl]prop-2-enamide is a complex organic compound with a unique structure that includes a bromophenyl group and an anthracene-derived carbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-bromophenyl)-N-[(9,10-dioxo-9,10-dihydroanthracen-2-yl)carbamothioyl]prop-2-enamide typically involves multiple steps, including the formation of the bromophenyl and anthracene-derived intermediates. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, such as continuous flow reactors or batch processing, to produce the compound in significant quantities. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-bromophenyl)-N-[(9,10-dioxo-9,10-dihydroanthracen-2-yl)carbamothioyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.

    Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different anthracene derivatives, while substitution reactions can produce a variety of bromophenyl-substituted compounds.

Scientific Research Applications

(2E)-3-(4-bromophenyl)-N-[(9,10-dioxo-9,10-dihydroanthracen-2-yl)carbamothioyl]prop-2-enamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.

    Industry: The compound’s unique properties make it useful in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-(4-bromophenyl)-N-[(9,10-dioxo-9,10-dihydroanthracen-2-yl)carbamothioyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2E)-3-(4-bromophenyl)-N-[(9,10-dioxo-9,10-dihydroanthracen-2-yl)carbamothioyl]prop-2-enamide include other bromophenyl and anthracene derivatives, such as:

  • 3-(4-bromophenyl)-N-(anthracen-2-yl)prop-2-enamide
  • 3-(4-bromophenyl)-N-(9,10-dihydroanthracen-2-yl)prop-2-enamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H15BrN2O3S

Molecular Weight

491.4 g/mol

IUPAC Name

(E)-3-(4-bromophenyl)-N-[(9,10-dioxoanthracen-2-yl)carbamothioyl]prop-2-enamide

InChI

InChI=1S/C24H15BrN2O3S/c25-15-8-5-14(6-9-15)7-12-21(28)27-24(31)26-16-10-11-19-20(13-16)23(30)18-4-2-1-3-17(18)22(19)29/h1-13H,(H2,26,27,28,31)/b12-7+

InChI Key

UEOHOUABAILIEY-KPKJPENVSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=S)NC(=O)/C=C/C4=CC=C(C=C4)Br

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=S)NC(=O)C=CC4=CC=C(C=C4)Br

Origin of Product

United States

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